

## Spectral data (NMR, IR, MS) of **cis-1,2,3,6-Tetrahydropthalimide**

Author: BenchChem Technical Support Team. Date: January 2026

### Compound of Interest

Compound Name: **cis-1,2,3,6-Tetrahydropthalimide**  
Cat. No.: B3422985

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An In-depth Spectroscopic Guide to **cis-1,2,3,6-Tetrahydropthalimide**

### Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **cis-1,2,3,6-Tetrahydropthalimide** (CAS 1469-48-3), a molecule of significant interest as a synthetic intermediate and a metabolite of certain fungicides.<sup>[1][2]</sup> Intended for researchers, chemists, and quality control professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this compound. By integrating established spectral data with mechanistic interpretations, this guide serves as an authoritative reference for the unambiguous identification and characterization of **cis-1,2,3,6-Tetrahydropthalimide**.

### Introduction and Molecular Structure

**cis-1,2,3,6-Tetrahydropthalimide**, with the molecular formula  $C_8H_9NO_2$ , is a dicarboximide featuring a cyclohexene ring fused to a five-membered imide ring.<sup>[3][4]</sup> The cis stereochemistry refers to the relative orientation of the two hydrogen atoms at the bridgehead positions (3a and 7a), which are on the same side of the ring system. This specific arrangement is a direct consequence of its common synthesis via a Diels-Alder reaction between 1,3-butadiene and maleimide. Understanding this rigid, bicyclic structure is fundamental to interpreting its spectroscopic output, as the spatial relationships between atoms dictate the observed chemical shifts, coupling constants, and vibrational modes.

Figure 1: 2D structure of **cis-1,2,3,6-Tetrahydropthalimide** with atom numbering.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For **cis-1,2,3,6-Tetrahydropthalimide**, both  $^1H$  and  $^{13}C$  NMR provide unambiguous confirmation of its structure.

### $^1H$ NMR Spectral Analysis

The symmetry of the molecule simplifies the  $^1H$  NMR spectrum. We expect to see four distinct signals corresponding to the imide proton (N-H), the olefinic protons (=C-H), the bridgehead protons (C-H at the ring junction), and the allylic protons (-CH<sub>2</sub>-).

Signal Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Causality of Chemical Shift and Multiplicity
N-H	~10.5 - 11.5	Broad Singlet	1H	The imide proton is acidic and often exchanges, leading to a broad signal. Its highly deshielded nature is due to the electron-withdrawing effect of the two adjacent carbonyl groups.
H-5, H-6	~5.6 - 5.8	Singlet / Narrow Multiplet	2H	These olefinic protons are in a symmetrical environment. Their chemical shift is characteristic of protons on a carbon-carbon double bond. They appear as a singlet or a very narrow multiplet because their coupling to the allylic protons is often minimal and they are chemically equivalent.
H-3a, H-7a	~3.0 - 3.2	Singlet / Narrow Multiplet	2H	These bridgehead methine protons are adjacent to the electron-withdrawing carbonyl groups, shifting them downfield. Their cis relationship and symmetry make them chemically equivalent.
H-4, H-7	~2.3 - 2.5	Singlet / Narrow Multiplet	4H	These allylic methylene protons are also in a symmetrical environment. Their signal appears as a singlet or narrow multiplet due to the molecule's symmetry.

Note: Spectral data are typically acquired in solvents like DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. The exact chemical shifts, particularly for the N-H proton, can vary with solvent and concentration.<sup>[5]</sup>

## <sup>13</sup>C NMR Spectral Analysis

The <sup>13</sup>C NMR spectrum is also simplified by the molecule's symmetry, showing four distinct signals.

Signal Assignment	Chemical Shift ( $\delta$ , ppm)	Causality of Chemical Shift
C=O (C1, C2)	~178 - 182	The carbonyl carbons are the most deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atoms.
C=C (C5, C6)	~125 - 128	These $sp^2$ -hybridized carbons of the double bond appear in the characteristic olefinic region of the spectrum.
C-H (C3a, C7a)	~40 - 42	These $sp^3$ -hybridized methine carbons are shifted downfield from typical alkanes because of their proximity to the electron-withdrawing imide group.
-CH <sub>2</sub> - (C4, C7)	~23 - 25	These $sp^3$ -hybridized methylene carbons are in a typical aliphatic region, serving as a key upfield marker in the spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule. The spectrum of **cis-1,2,3,6-Tetrahydronaphthalimide** is dominated by features characteristic of the imide group and the cyclohexene ring.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Interpretation
~3200 - 3400	N-H Stretch	Imide (N-H)	A strong, often broad, absorption in this region is a definitive indicator of the N-H bond in the imide ring.
~1750 - 1780	C=O Asymmetric Stretch	Imide (C=O)	The imide group displays two distinct carbonyl stretching bands. This higher frequency band corresponds to the asymmetric stretching mode.
~1680 - 1720	C=O Symmetric Stretch	Imide (C=O)	The lower frequency band is due to the symmetric stretching of the two carbonyl groups. The presence of both bands is a classic signature of a cyclic imide.
~1640 - 1660	C=C Stretch	Alkene (C=C)	A medium-to-weak absorption in this region confirms the presence of the carbon-carbon double bond within the six-membered ring.
~2850 - 3050	C-H Stretch	Alkene & Alkane	This region contains overlapping signals from the $sp^2$ C-H bonds of the alkene and the $sp^3$ C-H bonds of the saturated portion of the ring.

Note: IR spectra can be obtained via various techniques, such as KBr pellets or as a nujol mull, which may slightly influence peak positions and shapes.<sup>[3]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation.

## Molecular Ion and Fragmentation

The nominal molecular weight of  $C_8H_9NO_2$  is 151 g/mol. [3][6] In electron ionization (EI) mass spectrometry, the molecular ion peak ( $[M]^{+}$ ) is expected at a mass-to-charge ratio (m/z) of 151. The most characteristic fragmentation pathway for this molecule is a retro-Diels-Alder reaction, which is the microscopic reverse of its synthesis. This pathway involves the cleavage of the cyclohexene ring to eject a neutral molecule of 1,3-butadiene ( $C_4H_6$ , 54 Da), leaving a stable radical cation of maleimide.

m/z	Ion/Fragment	Proposed Identity	Interpretation
151	$[M]^{+}$	Molecular Ion	Confirms the molecular weight of the compound.
97	$[M - C_4H_6]^{+}$	Maleimide radical cation	This is the base peak or a very prominent peak resulting from the characteristic retro-Diels-Alder fragmentation. Its presence is strong evidence for the tetrahydropthalimide core structure.
79	$[C_6H_7]^{+}$	Protonated benzene	A common fragment in cyclic systems, potentially arising from a more complex rearrangement.
68	$[C_4H_4O]^{+}$	Furan radical cation	A smaller fragment resulting from further breakdown of the imide ring.

```
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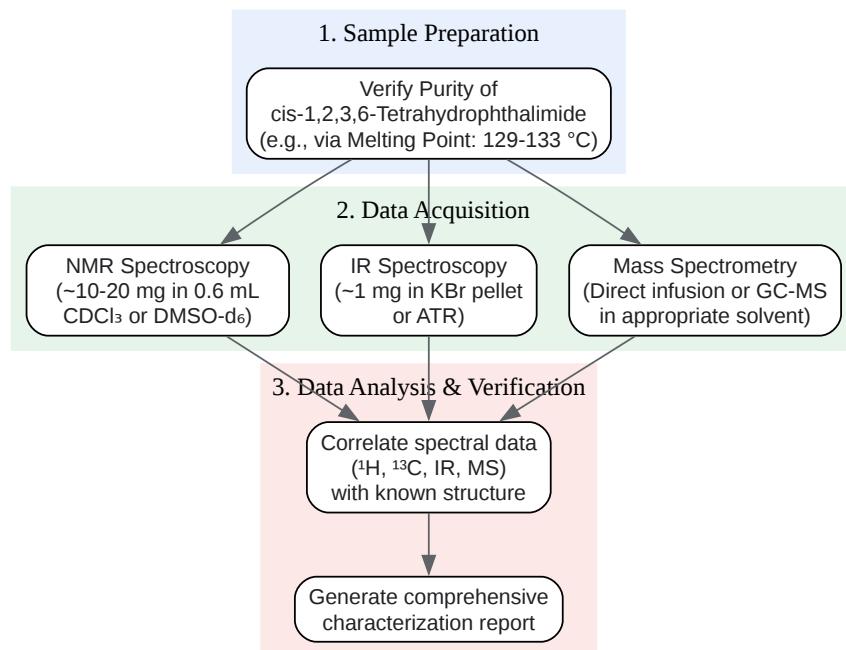
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    parent -> neutral [style=dashed, arrowhead=none];
}
```

Figure 2: Proposed primary fragmentation pathway for **cis-1,2,3,6-Tetrahydropthalimide** in EI-MS.

## Experimental Protocols & Workflow

Acquiring high-quality, reproducible data is paramount. The following outlines standardized methodologies for the spectroscopic analysis of **cis-1,2,3,6-Tetrahydropthalimide**.

## General Analytical Workflow



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Figure 3: General workflow for the spectroscopic characterization of the target compound.

## Step-by-Step Methodologies

### A. NMR Sample Preparation and Acquisition ( $^1\text{H}$ and $^{13}\text{C}$ )

- Accurately weigh 10-20 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean vial.
- Transfer the solution to a 5 mm NMR tube.
- Place the tube in the NMR spectrometer.
- Acquire the spectra using standard instrument parameters for  $^1\text{H}$  (e.g., 400 MHz) and  $^{13}\text{C}$  (e.g., 100 MHz). Ensure a sufficient number of scans are acquired for a good signal-to-noise ratio, particularly for the  $^{13}\text{C}$  spectrum.
- Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

### B. IR Spectroscopy (KBr Pellet Method)

- Grind a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.
- Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .

### C. Mass Spectrometry (GC-MS Method)

- Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or acetone.
- Inject a small volume (e.g., 1  $\mu$ L) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
- The GC will separate the compound from any volatile impurities. Use a suitable temperature program (e.g., ramping from 100 °C to 250 °C) and a non-polar column.
- The eluted compound enters the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.
- Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

## Conclusion

The spectroscopic profile of **cis-1,2,3,6-Tetrahydropthalimide** is distinct and well-defined. The combination of  $^1\text{H}$  and  $^{13}\text{C}$  NMR provides a complete map of the carbon-hydrogen framework, confirming the cis stereochemistry and molecular symmetry. Infrared spectroscopy offers rapid verification of the critical imide and alkene functional groups, while mass spectrometry confirms the molecular weight and reveals a characteristic retro-Diels-Alder fragmentation pattern. Together, these techniques provide a robust, multi-faceted analytical package for the unambiguous identification and quality assessment of this compound, essential for its application in research and development.

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- To cite this document: BenchChem. [Spectral data (NMR, IR, MS) of cis-1,2,3,6-Tetrahydropthalimide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3422985#spectral-data-nmr-ir-ms-of-cis-1-2-3-6-tetrahydropthalimide>]

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